molecular formula C22H24N2O2S2 B2448630 N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 953988-22-2

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2448630
CAS No.: 953988-22-2
M. Wt: 412.57
InChI Key: JRHJXWXTAREZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a methoxyphenethyl group, and a methylbenzylthio substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenethyl halide reacts with the thiazole intermediate.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group is usually introduced through a thiolation reaction, where a methylbenzyl halide reacts with a thiazole intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and the substituents can influence its binding affinity and specificity towards molecular targets, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
  • N-(4-methoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Uniqueness

N-(4-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the specific combination of its substituents, which can result in distinct biological activities and chemical properties compared to its analogs. The presence of the methoxy group and the methylbenzylthio substituent can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-16-3-5-18(6-4-16)14-27-22-24-19(15-28-22)13-21(25)23-12-11-17-7-9-20(26-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHJXWXTAREZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.